2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol
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Overview
Description
2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol is an organic compound with the molecular formula C12H19NOS and a molecular weight of 225.35 g/mol . This compound features a cyclohexanol core substituted with a methylthiophenylmethylamino group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with cyclohexylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-Methylthiophen-2-yl)methyl]amino}butan-1-ol
- 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol
- 2-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol
Uniqueness
2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol is unique due to its cyclohexanol core, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C12H19NOS |
---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
2-[(5-methylthiophen-2-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19NOS/c1-9-6-7-10(15-9)8-13-11-4-2-3-5-12(11)14/h6-7,11-14H,2-5,8H2,1H3 |
InChI Key |
VBNZKBNUWNBSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2CCCCC2O |
Origin of Product |
United States |
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